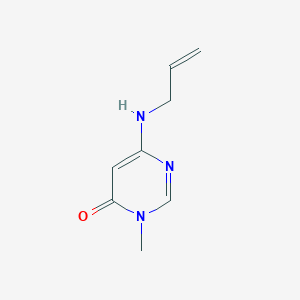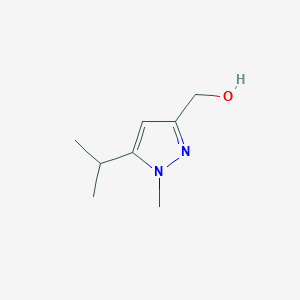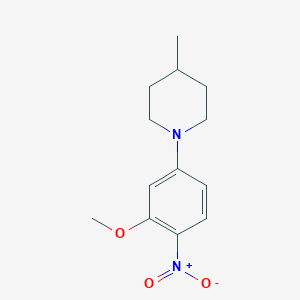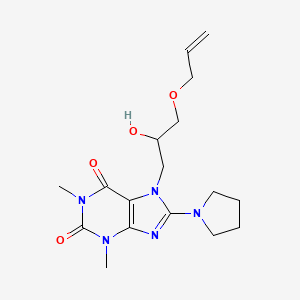
5-bromo-N-((4-methyl-2-phenylthiazol-5-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string isCC(C=C1)=CC2=C1N=C(C3=CC=C(C=C3)NC(C4=CC=C(Br)O4)=O)S2 .
Applications De Recherche Scientifique
Antiprotozoal Agents
Compounds related to 5-bromo-N-((4-methyl-2-phenylthiazol-5-yl)methyl)furan-2-carboxamide have been synthesized and evaluated for their antiprotozoal activities. For instance, certain dicationic imidazo[1,2-a]pyridines and their derivatives have shown strong DNA affinities and remarkable in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
Anti-bacterial Activities
The synthesis of furan-2-carboxamide derivatives and their application in combating clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus have been documented. These compounds exhibited significant antibacterial activities, with docking studies and molecular dynamics simulations validating their effectiveness. This highlights the potential of furan-carboxamide derivatives in addressing the growing concern of antibiotic resistance (Siddiqa et al., 2022).
Crystal Structure Analysis
The study of crystal structures of related compounds offers insights into their molecular conformations and interactions, which is crucial for drug design and development. For example, the crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provides valuable data on the compound's geometry and potential biological activities, serving as a foundation for further pharmacological investigations (Galešić & Vlahov, 1990).
PET Imaging for Neuroinflammation
Positron emission tomography (PET) imaging studies have utilized furan-carboxamide derivatives for targeting specific receptors in the brain, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), to visualize and quantify neuroinflammation. This application is crucial for understanding the role of microglia in various neuropsychiatric and neurodegenerative disorders, providing a noninvasive tool for diagnosis and the assessment of therapeutic interventions (Horti et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-13(9-18-15(20)12-7-8-14(17)21-12)22-16(19-10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCSEQJSKOSWOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2407345.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)


![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)

